molecular formula C13H9IN2O4 B6242291 2-(2,6-二氧代哌啶-3-基)-4-碘-2,3-二氢-1H-异吲哚-1,3-二酮 CAS No. 959150-64-2

2-(2,6-二氧代哌啶-3-基)-4-碘-2,3-二氢-1H-异吲哚-1,3-二酮

货号 B6242291
CAS 编号: 959150-64-2
分子量: 384.1
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a functionalized cereblon ligand used for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also a basic building block for making protein degrader libraries .


Synthesis Analysis

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

This compound is amenable for linker attachment via reductive amination .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C and should be stored under inert gas at a temperature between 2-8°C . It is air sensitive and heat sensitive .

科学研究应用

合成与生物活性

  • 孙等人(2022 年)的一项研究讨论了使用 2-(2,6-二氧代哌啶-3-基)-4-氟代异吲哚啉-1,3-二酮合成与二苯脲衍生物连接的新型泊马度胺。一些化合物显示出在体外抑制吲哚胺吡咯-2,3-双加氧酶-1 活性的能力 (Sun et al., 2022).

新型合成方法

  • 海(2007 年)的研究开发了一种与 2-(2,6-二氧代哌啶-3-基)-4-碘-2,3-二氢-1H-异吲哚-1,3-二酮相关的化合物的更经济且在商业上可行的合成途径 (Hai, 2007).

结构分析与性质

  • 朱等人(2005 年)研究了与 2-(2,6-二氧代哌啶-3-基)-4-碘-2,3-二氢-1H-异吲哚-1,3-二酮相关的化合物的晶体结构,重点介绍了其分子排列和氢键模式 (Zhu et al., 2005).

合成技术

  • 舒伯特-齐拉维茨等人(1991 年)描述的一种合成 2H-异吲哚-4,7-二酮的方法涉及用羰基化合物加热 α-氨基酸以生成偶氮甲亚胺 (Schubert-Zsilavecz et al., 1991).

晶体结构分析

  • 朴等人(2015 年)对氟咪噁嗪的晶体结构进行了详细研究,氟咪噁嗪是一种与 2-(2,6-二氧代哌啶-3-基)-4-碘-2,3-二氢-1H-异吲哚-1,3-二酮在结构上相关的化合物 (Park et al., 2015).

化学还原过程

  • 侯等人(2007 年)探索了钯催化的取代的 1,3-二氢-2H-异吲哚的氢化还原,这些异吲哚与所讨论的化学结构相关 (Hou et al., 2007).

安全和危害

The compound is combustible and can cause skin and eye irritation . It should be handled with protective gloves, eye protection, and face protection .

未来方向

Research on traditional small-molecule inhibitors has encountered difficulties, and scientists have focused on its improvement . The development of small-molecule inhibitors requires a different approach . Targeted protein degradation technology (PROTAC) subverts the treatment of small-molecule inhibitors in the past . This compound plays an important role in the development of protease degradation drugs .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione' involves the reaction of 2,6-dioxopiperidine-3-carboxylic acid with iodine and isatoic anhydride in the presence of a dehydrating agent.", "Starting Materials": [ "2,6-dioxopiperidine-3-carboxylic acid", "iodine", "isatoic anhydride", "dehydrating agent" ], "Reaction": [ "Step 1: 2,6-dioxopiperidine-3-carboxylic acid is reacted with iodine in the presence of a dehydrating agent to form 2-iodo-2,6-dioxopiperidine-3-carboxylic acid.", "Step 2: The 2-iodo-2,6-dioxopiperidine-3-carboxylic acid is then reacted with isatoic anhydride to form the desired compound, 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione." ] }

CAS 编号

959150-64-2

产品名称

2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione

分子式

C13H9IN2O4

分子量

384.1

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。